Erbium(III) sulfate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

erbium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMWBQQHHXYLMK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

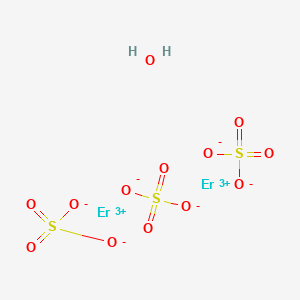

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583545 | |

| Record name | Erbium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20814-10-2 | |

| Record name | Erbium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Erbium(III) sulfate hydrate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Erbium(III) Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium(III) sulfate (Er₂(SO₄)₃), particularly in its hydrated form, is a compound of significant interest due to the unique properties of the erbium ion (Er³⁺). As a member of the lanthanide series, erbium exhibits characteristic pink coloration and valuable fluorescent properties, making its compounds crucial in advanced materials science.[1][2] This guide provides a comprehensive overview of the core chemical properties of this compound, focusing on its synthesis, structure, solubility, thermal behavior, and reactivity. The content is tailored for professionals in research and development, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and practical applicability.

Introduction and Significance

Erbium(III) sulfate is a pink crystalline salt that readily absorbs water to form hydrates, with the octahydrate (Er₂(SO₄)₃·8H₂O) being the most common form.[3] Its primary significance lies in its role as a precursor and a source of erbium ions for various applications. These include its use as a dopant in optical fibers and amplifiers, a colorant in specialized glass and porcelain glazes, and as a component in certain medical and dental lasers.[1][3][4][5] The compound's moderate solubility in water and acids makes it a versatile starting material for these applications.[2][6][7] Understanding its fundamental chemical properties is paramount for controlling its function in material synthesis and for the development of novel technologies.

Physicochemical and Structural Properties

The foundational properties of Erbium(III) sulfate octahydrate are summarized below. It is a hygroscopic, pink crystalline solid that requires storage in a cool, dry, well-ventilated area to prevent moisture absorption.[4][6][8]

| Property | Data | Source(s) |

| Chemical Formula | Er₂(SO₄)₃·8H₂O | [6] |

| Molecular Weight | 766.83 g/mol | [7] |

| Appearance | Pink crystalline solid | [3][7] |

| Density | 3.205 - 3.217 g/cm³ | [3][4][7] |

| Crystal System | Monoclinic | [5][9] |

| CAS Number | 10031-52-4 | [3][4][6] |

| Sensitivity | Hygroscopic | [4][5][6] |

The synthesis of Erbium(III) sulfate is straightforward and typically involves the reaction of erbium(III) oxide with sulfuric acid, followed by crystallization to form the hydrate.[3]

Synthesis Reaction: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O[3]

The crystal structure of the octahydrate is monoclinic.[5][9] In this arrangement, the erbium ions are coordinated by oxygen atoms from both water molecules and sulfate groups, forming complex polyhedra. This coordination environment is directly responsible for the material's spectroscopic and magnetic properties.

Solubility and Aqueous Chemistry

This compound is moderately soluble in water, a property that is crucial for its use in solution-based processes.[2][7] Its solubility, however, exhibits retrograde behavior, decreasing as the temperature increases. This is a common characteristic among rare-earth sulfates.

| Temperature | Solubility (g/L) |

| 20 °C | 160 |

| 40 °C | 65.3 |

| Data sourced from Wikipedia.[3] |

In aqueous solutions, the erbium ion exists as a hydrated complex. When dissolved in dilute sulfuric acid, it forms the Er(III) aquo ion, likely [Er(H₂O)₉]³⁺, which imparts a characteristic yellow or pink color to the solution and liberates hydrogen gas.[10] The complexation of erbium ions with sulfate and other anions in solution is a key factor in processes like selective precipitation for rare-earth element separation.[11][12]

Thermal Decomposition Pathway

The thermal stability and decomposition of this compound are critical parameters for its application in high-temperature synthesis, such as in the manufacturing of ceramics and optical materials. The decomposition proceeds through distinct stages of dehydration, followed by the breakdown of the anhydrous salt into an oxysulfate intermediate and finally to erbium(III) oxide (Er₂O₃).

Decomposition Stages:

-

Dehydration: The eight water molecules are lost in several steps upon heating. The octahydrate begins to decompose at temperatures around 400 °C.[3]

-

Anhydrous Sulfate Formation: Complete dehydration leads to the formation of anhydrous Er₂(SO₄)₃.

-

Oxysulfate Formation: At higher temperatures (typically above 700°C), the anhydrous sulfate decomposes, releasing sulfur oxides and forming an erbium oxysulfate intermediate (Er₂O₂SO₄).[13]

-

Oxide Formation: With further heating, the oxysulfate decomposes to the final, stable product, Erbium(III) oxide (Er₂O₃).[13]

This multi-stage process is a hallmark of rare-earth sulfate decomposition.[13][14]

Caption: Workflow for the thermal analysis of this compound.

Safety and Handling

This compound is classified as an irritant. [3]* Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][4][8]* Precautions: Handle in a well-ventilated area or with local exhaust ventilation. [8]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8][15]Avoid breathing dust. [8][15]* Storage: As a hygroscopic material, it must be stored in a tightly sealed container in a cool, dry place to maintain its integrity. [8][16]

Conclusion

This compound is a chemically robust yet versatile compound. Its properties—moderate aqueous solubility, well-defined thermal decomposition pathway, and the characteristic spectroscopic features of the Er³⁺ ion—make it a cornerstone material in optics and materials science. For researchers, a thorough understanding of its aqueous chemistry is essential for solution-based synthesis, while knowledge of its thermal behavior is critical for creating stable, high-performance solid-state materials. The detailed protocols and data presented in this guide provide a solid foundation for the effective and safe utilization of this compound in advanced research and development applications.

References

-

American Elements. (n.d.). Erbium(III) Sulfate Octahydrate. Retrieved from American Elements Website. [Link]

-

FUNCMATER. (n.d.). Erbium(III) Sulfate Octahydrate (Er2(SO4)3•8H2O)-Crystalline. Retrieved from FUNCMATER Website. [Link]

-

Wikipedia. (n.d.). Erbium(III) sulfate. Retrieved from Wikipedia, The Free Encyclopedia. [Link]

-

American Elements. (n.d.). This compound. Retrieved from American Elements Website. [Link]

-

ResearchGate. (n.d.). Molecular Insights into Yb(III) Speciation in Sulfate-Bearing Hydrothermal Fluids from X-ray Absorption Spectra Informed by ab initio Molecular Dynamics. Retrieved from ResearchGate. [Link]

-

Science Info. (2023). Erbium (Er) Element: Properties, Reactions, Uses. Retrieved from Science Info Website. [Link]

-

ATT Advanced Elemental Materials Co., Ltd. (n.d.). Erbium Sulfate Er2(SO4)3.8H2O Wholesale. Retrieved from ATT Advanced Elemental Materials Co., Ltd. Website. [Link]

-

Chemdad. (n.d.). ERBIUM SULFATE. Retrieved from Nine Chongqing Chemdad Co., Ltd. Website. [Link]

-

MDPI. (n.d.). Polymeric Terbium(III) Squarate Hydrate as a Luminescent Magnet. Retrieved from MDPI Website. [Link]

-

PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

-

Nanografi Advanced Materials. (2020). Rundown about Erbium. Retrieved from Nanografi Website. [Link]

-

MDPI. (n.d.). Thermodynamic Analysis of Precipitation Characteristics of Rare Earth Elements with Sulfate in Comparison with Other Common Precipitants. Retrieved from MDPI Website. [Link]

-

ResearchGate. (n.d.). Thermodynamic Analysis of Precipitation Characteristics of Rare Earth Elements with Sulfate in Comparison with Other Common Precipitants. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III). Retrieved from ResearchGate. [Link]

-

Stanford Materials. (n.d.). Erbium: Properties and Applications. Retrieved from Stanford Materials Corporation Website. [Link]

-

MDPI. (n.d.). Selective Precipitation of Rare Earth Double Sulfate Salts from Industrial Ni–MH Battery Leachates: Impact of Downstream Processing on Product Quality. Retrieved from MDPI Website. [Link]

-

ESPI Metals. (n.d.). Erbium Sulfate SAFETY DATA SHEET. Retrieved from ESPI Metals Website. [Link]

-

ResearchGate. (n.d.). Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Retrieved from ResearchGate. [Link]

-

PubMed. (2005). Spectroscopic properties and Judd-Ofelt theory analysis of erbium chelates. Retrieved from National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Effects of iron and temperature on solubility of light rare earth sulfates in multicomponent system of Fe2(SO4)3-H3PO4-H2SO4 synthetic solution. Retrieved from ResearchGate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Iron(III) sulphate hydrate. Retrieved from Carl ROTH Website. [Link]

-

ResearchGate. (n.d.). Spectroscopic Characteristics and Radiative Parameters of Er+3 Doped Ternary Lead Bismuth Tellurite Glass: Judd-Ofelt Analysis. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Silver. Retrieved from Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Thermal decomposition kinetics of aluminum sulfate hydrate. Retrieved from ResearchGate. [Link]

-

MDPI. (2022). Spectroscopic Properties of Inorganic Glasses Doped with Pr 3+ : A Comparative Study. Retrieved from MDPI Website. [Link]

-

ResearchGate. (n.d.). List of experimental conditions in sulfation roasting experiments. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Exploration of the Crystal Structure and Thermal and Spectroscopic Properties of Monoclinic Praseodymium Sulfate Pr2(SO4)3. Retrieved from NIH National Library of Medicine. [Link]

-

ResearchGate. (n.d.). Crystal structure of terbium sulfate octahydrate, Tb2(SO4)3 · 8H2O, and of dysprosium sulfate octahydrate, Dy2(SO4)3 · 8H2O. Retrieved from ResearchGate. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. americanelements.com [americanelements.com]

- 3. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. Erbium(III) sulfate octahydrate, 99.9% (REO) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. ERBIUM SULFATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. buy Erbium(III) Sulfate Octahydrate Crystalline - FUNCMATER [funcmater.com]

- 7. Erbium Sulfate Er2(SO4)3.8H2O Wholesale [attelements.com]

- 8. Erbium Sulfate - ESPI Metals [espimetals.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceinfo.com [scienceinfo.com]

- 11. Thermodynamic Analysis of Precipitation Characteristics of Rare Earth Elements with Sulfate in Comparison with Other Common Precipitants | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Synthesis of Erbium(III) Sulfate Hydrate

Abstract

This technical guide provides an in-depth exploration of the synthesis of Erbium(III) sulfate hydrate (Er₂(SO₄)₃·nH₂O), a compound of significant interest in materials science and various industrial applications.[1] This document moves beyond a simple recitation of procedural steps to offer a detailed, scientifically grounded narrative aimed at researchers, chemists, and professionals in drug development. The synthesis process, centered on the reaction of Erbium(III) oxide with sulfuric acid, is meticulously detailed, emphasizing the causal relationships between experimental parameters and the final product's characteristics. This guide is structured to ensure scientific integrity, providing self-validating protocols and comprehensive characterization methodologies to confirm the synthesis of high-purity this compound.

Introduction: The Significance of this compound

Erbium(III) sulfate is a pink crystalline solid that typically exists in its hydrated form, most commonly as the octahydrate (Er₂(SO₄)₃·8H₂O).[1] Its unique properties make it a valuable material in several advanced applications. It serves as a colorant in the manufacturing of specialized glass and porcelain enamel glazes.[1] Furthermore, high-purity Erbium(III) sulfate is a critical dopant in the production of optical fibers, where it plays a crucial role in signal amplification.[2][3] The synthesis of this compound with high purity and controlled hydration is therefore of paramount importance for these technological applications.

This guide will focus on the most common and reliable method for its preparation: the reaction of Erbium(III) oxide with sulfuric acid.[1] We will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline the necessary characterization techniques to validate the synthesis.

Chemical Principles of Synthesis

The synthesis of this compound from Erbium(III) oxide is a straightforward acid-base reaction. Erbium(III) oxide (Er₂O₃), a basic oxide, reacts with sulfuric acid (H₂SO₄) to form the corresponding salt, Erbium(III) sulfate, and water.[1] The balanced chemical equation for this reaction is:

Er₂O₃(s) + 3H₂SO₄(aq) → Er₂(SO₄)₃(aq) + 3H₂O(l) [1]

The resulting aqueous solution of Erbium(III) sulfate can then be subjected to controlled crystallization to isolate the hydrated salt. The degree of hydration, most commonly resulting in the octahydrate, is influenced by the crystallization conditions such as temperature and solvent evaporation rate.

It is noteworthy that most lanthanide sulfates, including erbium sulfate, exhibit retrograde solubility, meaning they are more soluble in cold water than in hot water.[4] This property is a key consideration in the crystallization and purification process.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Erbium(III) sulfate octahydrate.

Materials and Reagents

| Material/Reagent | Grade | Supplier Recommendation |

| Erbium(III) oxide (Er₂O₃) | 99.9% or higher | High-purity for specialized applications |

| Sulfuric acid (H₂SO₄) | Concentrated (95-98%) | ACS reagent grade |

| Deionized water | High-purity | For all solutions and washing |

| Ethanol | 95% or absolute | For washing the final product |

Equipment

-

Glass beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or hot plate

-

Fume hood

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Concentrated sulfuric acid is highly corrosive.

-

Preparation of Sulfuric Acid Solution: Carefully and slowly add a stoichiometric amount of concentrated sulfuric acid to a beaker containing deionized water with constant stirring. The dissolution of sulfuric acid is highly exothermic, so it is crucial to add the acid to the water, not the other way around, to prevent dangerous splashing. The final concentration of the sulfuric acid solution should be in the range of 2-4 M.

-

Reaction with Erbium(III) Oxide: While stirring the sulfuric acid solution, slowly add the powdered Erbium(III) oxide in small portions. The reaction may be slow and can be gently heated to between 50-70°C to facilitate the dissolution of the oxide.[5] Continue stirring until all the pink Erbium(III) oxide powder has dissolved, and a clear, pink solution is obtained. This indicates the completion of the reaction.

-

Crystallization: Transfer the warm Erbium(III) sulfate solution to a clean crystallization dish. Allow the solution to cool slowly to room temperature. To promote the formation of well-defined crystals, the dish can be loosely covered to allow for slow evaporation of the solvent. Due to the retrograde solubility of erbium sulfate, cooling the solution will increase the yield of the crystals.

-

Isolation and Purification: Once a significant amount of pink crystals has formed, isolate them by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted sulfuric acid or other soluble impurities. Follow this with a wash of 95% ethanol to remove the excess water and aid in drying.

-

Drying: Carefully transfer the crystalline product to a watch glass and dry it in a low-temperature oven (around 40-50°C) or in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) until a constant weight is achieved. The final product should be a pink, crystalline powder.

Self-Validating System: Characterization of this compound

To ensure the successful synthesis of the desired compound, a series of characterization techniques should be employed.

Physical Properties

A visual inspection of the final product should reveal a pink, crystalline solid, consistent with the known appearance of this compound.[1]

| Property | Expected Observation |

| Appearance | Pink crystalline solid[1] |

| Solubility in Water | Moderately soluble[6] |

| Hygroscopicity | Hygroscopic[2] |

Spectroscopic and Analytical Techniques

Caption: Key characterization techniques for this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the synthesized compound. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the sulfate (SO₄²⁻) group and the water of hydration (H₂O). The sulfate ion in a hydrated salt typically exhibits strong absorption bands in the region of 1100-1200 cm⁻¹ (asymmetric stretching) and around 600-650 cm⁻¹ (bending modes).[7] The presence of water of hydration will be indicated by a broad absorption band in the region of 3000-3600 cm⁻¹ (O-H stretching) and a bending vibration around 1600-1650 cm⁻¹.[7]

-

Thermogravimetric Analysis (TGA): TGA is essential for determining the number of water molecules of hydration and the thermal stability of the synthesized salt. When Erbium(III) sulfate octahydrate is heated, it will lose its water of hydration in a stepwise manner. The TGA curve will show a weight loss corresponding to the loss of eight water molecules, which can be used to confirm the formation of the octahydrate. The decomposition of the anhydrous Erbium(III) sulfate to Erbium(III) oxysulfate and subsequently to Erbium(III) oxide occurs at higher temperatures.[4]

-

X-ray Diffraction (XRD): XRD is the definitive technique for confirming the crystalline structure of the synthesized product. The obtained XRD pattern should be compared with standard diffraction data for Erbium(III) sulfate octahydrate from crystallographic databases to confirm the phase purity and identity of the material.[8]

Safety and Handling

This compound is an irritant.[9] It is crucial to handle the compound with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautionary Measures:

-

Avoid breathing dust.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes.

-

Use only in a well-ventilated area.

-

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, with a focus on the reaction between Erbium(III) oxide and sulfuric acid. By detailing the underlying chemical principles, providing a robust and repeatable experimental protocol, and outlining essential characterization techniques, this document serves as a valuable resource for researchers and scientists. The emphasis on a self-validating synthesis through rigorous characterization ensures the production of high-purity this compound, suitable for its diverse and technologically significant applications.

References

-

Wikipedia. Erbium(III) sulfate. [Link]

-

PubChem. Erbium sulfate octahydrate. [Link]

-

MDPI. Sulfation–Roasting–Leaching–Precipitation Processes for Selective Recovery of Erbium from Bottom Ash. [Link]

-

ResearchGate. FTIR spectrum of erbium tartrate crystals. [Link]

-

ResearchGate. XRD pattern of sol-gel synthesized erbium oxide Er2O3_N and purchased... [Link]

-

MDPI. Comparison of the Preparation Process of Rare Earth Oxides from the Water Leaching Solution of Waste Nd-Fe-B Magnets' Sulfate Roasting Products. [Link]

- Google Patents.

-

ResearchGate. Sulfates and Hydrogensulfates of Erbium: Er(HSO4)3-I, Er(HSO4)3-II, Er(SO4)(HSO4), and Er2(SO4)3. [Link]

- Google Patents.

-

American Elements. Erbium Sulfate. [Link]

-

Fritz Haber Institute. Infrared spectroscopy of hydrated sulfate dianions. [Link]

- Google Patents.

-

ResearchGate. FTIR spectra illustrating the interactions between erbium and... [Link]

-

Veolia Water Technologies. Sulfate Removal Process (SRP). [Link]

-

ResearchGate. (PDF) 8 Crystallization, Alternation and Recrystallization of Sulphates. [Link]

-

ResearchGate. Comparison of the Preparation Process of Rare Earth Oxides from the Water Leaching Solution of Waste Nd-Fe-B Magnets' Sulfate Roasting Products. [Link]

-

Taylor & Francis Online. Synthesis of multi-type rare earth compounds with RE(OH)SO4 as a new sacrificial-template and photoluminescence. [Link]

-

Crystalverse. How I Grew These Gorgeous Iron Sulfate Crystals at Home. [Link]

-

Universities Space Research Association. FTIR-ATR Spectra and XRD Analysis of Amorphous Sulfate-Chloride Brine Desiccation Products after Multiple Consecutive Deliquesce. [Link]

-

Journal of Chemical Technology and Metallurgy. STUDY OF THE CRYSTALLIZATION PROCESS OF FERRIC SULFATE HYDRATE FROM RICH OF Fe(III) WASTE SOLUTIONS. [Link]

-

Princeton University. X-Ray and Vibrational Spectroscopy of Sulfate in Earth Materials. [Link]

-

MIT Open Access Articles. Selective Sulfidation for Rare Earth Element Separation. [Link]

-

FUNCMATER. Erbium(III) Sulfate Octahydrate (Er2(SO4)3•8H2O)-Crystalline. [Link]

-

MDPI. Polymeric Terbium(III) Squarate Hydrate as a Luminescent Magnet. [Link]

-

ResearchGate. Crystal structure of terbium sulfate octahydrate, Tb2(SO4)3 · 8H2O, and of dysprosium sulfate octahydrate, Dy2(SO4)3 · 8H2O. [Link]

Sources

- 1. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Erbium(III) sulfate octahydrate, 99.9% (REO) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 040092.09 [thermofisher.com]

- 4. Sulfation–Roasting–Leaching–Precipitation Processes for Selective Recovery of Erbium from Bottom Ash | MDPI [mdpi.com]

- 5. CN113373326A - Method for preparing pure rare earth sulfate solution - Google Patents [patents.google.com]

- 6. americanelements.com [americanelements.com]

- 7. fhi.mpg.de [fhi.mpg.de]

- 8. researchgate.net [researchgate.net]

- 9. Erbium sulfate octahydrate | Er2H16O20S3 | CID 25021617 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Erbium(III) Sulfate Octahydrate

This guide provides a comprehensive technical overview of the crystal structure of Erbium(III) sulfate octahydrate, Er₂(SO₄)₃·8H₂O. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state chemistry of lanthanide compounds. This document delves into the synthesis, crystallographic analysis, and key structural features of this compound, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of Lanthanide Sulfates

Erbium(III) sulfate octahydrate is a pink crystalline solid belonging to a series of isostructural hydrated lanthanide sulfates.[1][2] These compounds are of significant interest due to the unique electronic and magnetic properties conferred by the f-block elements. The precise arrangement of atoms in the crystal lattice, the coordination environment of the lanthanide ion, and the hydrogen bonding network all play crucial roles in determining the material's bulk properties.[3] Understanding these structural details is paramount for applications ranging from phosphors and catalysts to advanced materials in medical imaging and therapeutics.[1] Erbium, in particular, has applications in glass coloring, as an amplifier in fiber optics, and in lasers for medical and dental use.

Crystal Structure and Coordination Geometry

The crystal structure of Erbium(III) sulfate octahydrate has been determined by single-crystal X-ray diffraction.[4] It is isostructural with other late lanthanide sulfate octahydrates, such as those of holmium and thulium.[2]

Crystallographic Data

Erbium(III) sulfate octahydrate crystallizes in the monoclinic system with the centrosymmetric space group C2/c.[4] This high degree of symmetry is a key feature of this structural family. While the full crystallographic dataset for the erbium compound is not publicly available, the data for the isostructural Holmium(III) sulfate octahydrate provides a very close approximation due to the lanthanide contraction, where the ionic radius of Er³⁺ is only slightly smaller than that of Ho³⁺.

Table 1: Crystallographic Data for Ln₂(SO₄)₃·8H₂O (Ln = Ho) [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.4421(4) |

| b (Å) | 6.6745(2) |

| c (Å) | 18.1642(5) |

| β (°) | 102.006(1) |

| Volume (ų) | 1592.85(8) |

| Z | 4 |

Coordination Environment of the Erbium(III) Ion

In this structure, the Erbium(III) ion is eight-coordinate, which is a common coordination number for lanthanide ions.[3] The coordination sphere of the Er³⁺ ion is comprised of oxygen atoms from both water molecules and sulfate anions. This forms a coordination polyhedron that can be described as a distorted square antiprism or a bicapped trigonal prism.

The arrangement of these polyhedra and their linkage via the sulfate groups creates a three-dimensional framework. The eight water molecules are not all directly coordinated to the erbium ions; some are involved in an extensive hydrogen-bonding network that further stabilizes the crystal structure.

Role of Sulfate Anions and Water Molecules

The sulfate anions in the structure act as bridging ligands, connecting the erbium coordination polyhedra. This bridging is crucial in establishing the overall three-dimensional architecture of the crystal. The water molecules fulfill two primary roles: they complete the coordination sphere of the erbium ion and they participate in a complex network of hydrogen bonds. This hydrogen bonding is vital for the stability of the hydrated crystal structure.

Experimental Methodology

The determination of the crystal structure of Erbium(III) sulfate octahydrate involves a multi-step process, from the synthesis of high-quality single crystals to their analysis by X-ray diffraction.

Synthesis and Single Crystal Growth

High-purity single crystals of Erbium(III) sulfate octahydrate suitable for X-ray diffraction can be grown from an aqueous solution.[1][4]

Protocol for Single Crystal Growth:

-

Preparation of the Stock Solution: Dissolve high-purity Erbium(III) oxide (Er₂O₃) in a stoichiometric excess of dilute sulfuric acid (H₂SO₄) with gentle heating. The reaction is as follows: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O[1]

-

Filtration: Once the Erbium(III) oxide has completely dissolved, filter the solution to remove any particulate matter.

-

Crystallization: Transfer the clear pink solution to a crystallizing dish. Loosely cover the dish to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).

-

Crystal Harvesting: Over a period of several days to weeks, well-formed pink crystals of Erbium(III) sulfate octahydrate will precipitate from the solution. Carefully harvest the crystals and dry them with filter paper.

The key to obtaining high-quality single crystals is to control the rate of evaporation. A slower evaporation rate generally leads to larger and more perfect crystals.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using single-crystal X-ray diffraction.

Experimental Workflow:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

The following diagram illustrates the experimental workflow for the synthesis and structural determination of Erbium(III) sulfate octahydrate.

Caption: Experimental workflow for the synthesis and crystallographic analysis of Erbium(III) sulfate octahydrate.

Structural Significance and Implications

The detailed knowledge of the crystal structure of Erbium(III) sulfate octahydrate provides a foundation for understanding its physical and chemical properties.

-

Luminescence: The coordination environment of the Er³⁺ ion, including the symmetry of the crystal field, directly influences its photoluminescent properties. The f-f electronic transitions of erbium are sensitive to the local environment, and the crystal structure data can be used to model and predict its emission spectrum.

-

Magnetic Properties: The arrangement of the erbium ions in the crystal lattice and the distances between them are critical for understanding the magnetic behavior of the material.

-

Drug Development and Bio-applications: For applications in areas such as contrast agents for MRI or as carriers for targeted drug delivery, the nature of the coordination sphere and the potential for ligand exchange with biological molecules are of primary importance. The stable, well-defined structure of the crystalline solid serves as a benchmark for understanding its behavior in more complex environments.

Conclusion

The crystal structure of Erbium(III) sulfate octahydrate, with its monoclinic C2/c space group and eight-coordinate erbium centers, is a well-defined system that is representative of the late lanthanide sulfate octahydrates. The synthesis of high-quality single crystals via slow evaporation from aqueous solution allows for detailed structural characterization by single-crystal X-ray diffraction. This structural information is indispensable for the rational design and development of new functional materials based on erbium and other lanthanides.

References

- L. A. Aslanov, I. S. Akhmed-Farag, M. A. Porai-Koshits, V. I. Ivanov, Growth of Er2(SO4)3 · 8H2O crystals and study of their structure and properties, Journal of Structural Chemistry, 1973, 14, 934–936.

-

American Elements. Erbium(III) Sulfate Octahydrate. [Link]

-

ATT Advanced Elemental Materials Co., Ltd. Erbium Sulfate Er2(SO4)3.8H2O Wholesale. [Link]

-

Wikipedia. Erbium(III) sulfate. [Link]

-

PubChem. Erbium sulfate octahydrate. [Link]

-

FUNCMATER. Erbium(III) Sulfate Octahydrate (Er2(SO4)3•8H2O)-Crystalline. [Link]

- S. C. Abrahams, J. L. Bernstein, Crystal structure of terbium sulfate octahydrate, Tb2(SO4)3 · 8H2O, and of dysprosium sulfate octahydrate, Dy2(SO4)3 · 8H2O, The Journal of Chemical Physics, 1966, 45(8), 2745-2752.

-

ACS Publications. Crystal Structures, Optical Behavior, and Magnetic Properties in Hydrated Lanthanide Iron Sulfates. [Link]

-

MDPI. Thermal, Structural, and Phase Evolution of the Y2(SO4)38H2O–Eu2(SO4)38H2O System. [Link]

Sources

- 1. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal, Structural, and Phase Evolution of the Y2(SO4)3*8H2O–Eu2(SO4)3*8H2O System via Dehydration and Volatilization to Y2(SO4)3–Eu2(SO4)3 and Y2O2(SO4)–Eu2O2(SO4) and Its Thermal Expansion [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Erbium(III) Sulfate Hydrate: From Molecular Structure to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Erbium(III) Sulfate

Erbium(III) sulfate is an inorganic compound of the rare-earth metal erbium, a member of the lanthanide series.[1] In its anhydrous form, its chemical formula is Er₂(SO₄)₃.[2] However, the compound is hygroscopic and most commonly encountered in its hydrated state, primarily as the octahydrate, Er₂(SO₄)₃·8H₂O.[2][3][4] This pink crystalline solid is a key precursor and functional material in various high-technology fields.[2]

The significance of erbium(III) sulfate stems from the unique electronic properties of the erbium(3+) ion (Er³⁺). Its f-shell electron configuration allows for sharp, well-defined optical transitions, making it invaluable in optics and photonics.[5][6] This guide will delve into the molecular characteristics, synthesis, and characterization of erbium(III) sulfate hydrate, providing the technical depth required for its application in research and development.

Molecular Formula and Structure

The chemical identity of erbium(III) sulfate is defined by the ionic interaction between two erbium(III) cations (Er³⁺) and three sulfate anions (SO₄²⁻). The compound readily absorbs water from the atmosphere to form a stable crystalline hydrate.[2]

Anhydrous vs. Hydrated Forms

-

Anhydrous Erbium(III) Sulfate: Er₂(SO₄)₃. This form is typically produced by the thermal decomposition of the hydrated salt. It has a molar mass of 622.69 g/mol .[2]

-

Erbium(III) Sulfate Octahydrate: Er₂(SO₄)₃·8H₂O. This is the most common commercially available and laboratory-synthesized form.[2][3] The eight water molecules are integral to the crystal lattice, acting as ligands coordinated to the erbium ions. Its molar mass is 766.82 g/mol .[4]

-

General Hydrate: Er₂(SO₄)₃·xH₂O. This notation is used when the exact degree of hydration is variable or has not been determined.[1]

The coordination environment of the Er³⁺ ion in the octahydrate involves both water molecules and oxygen atoms from the sulfate groups. This coordination is critical as it influences the material's solubility, stability, and spectroscopic properties.

Physicochemical Properties

The properties of erbium(III) sulfate are directly linked to its state of hydration. The presence of water molecules in the crystal lattice of the octahydrate significantly alters its density and thermal behavior compared to the anhydrous form.

| Property | Anhydrous Erbium(III) Sulfate | Erbium(III) Sulfate Octahydrate | Reference(s) |

| Molecular Formula | Er₂(SO₄)₃ | Er₂(SO₄)₃·8H₂O | [2][3] |

| Molar Mass | 622.69 g/mol | 766.82 g/mol | [2][4] |

| Appearance | Pink crystalline solid | Pink crystalline solid | [2][3] |

| Density | 3.678 g/cm³ | 3.205 - 3.217 g/cm³ | [2][3][4] |

| Melting Point | Decomposes | Decomposes at 400 °C | [2] |

| Solubility in Water | Data not specified | 160 g/L (20 °C), 65.3 g/L (40 °C) | [2] |

| CAS Number | 13478-49-4 | 10031-52-4 | [2] |

Insight: The lower density of the octahydrate compared to the anhydrous form is a direct consequence of the increased volume occupied by the eight water molecules in the crystal structure. The significant decrease in water solubility with increasing temperature is characteristic of many sulfate salts and is an important consideration for crystallization and purification processes.

Synthesis and Preparation

The most direct and common laboratory synthesis of this compound involves the reaction of erbium(III) oxide with sulfuric acid.[2] This acid-base reaction yields the soluble sulfate, which can then be crystallized to obtain the desired hydrate.

Experimental Protocol: Synthesis from Erbium(III) Oxide

Objective: To synthesize crystalline erbium(III) sulfate octahydrate (Er₂(SO₄)₃·8H₂O).

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethanol

-

Beakers, magnetic stirrer, heating plate, pH paper, filtration apparatus

Procedure:

-

Stoichiometric Calculation: Calculate the required molar amounts. The reaction is: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O.[2]

-

Dissolution: In a fume hood, slowly add a stoichiometric amount of Er₂O₃ powder to a beaker containing a slight excess of dilute sulfuric acid (e.g., 3-4 M) while stirring continuously. The reaction is exothermic.

-

Heating: Gently heat the solution (to ~60-70°C) to ensure complete dissolution of the oxide. The solution should become a clear pink color.

-

Concentration & Crystallization: Carefully heat the solution to evaporate excess water and concentrate the erbium sulfate. Continue until the solution is saturated. Allow the solution to cool slowly to room temperature. Pink crystals of Er₂(SO₄)₃·8H₂O will precipitate. Cooling in an ice bath can enhance yield.

-

Isolation: Isolate the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove residual acid, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the crystals in a desiccator or in a low-temperature oven (below 40°C) to avoid dehydration.

Causality: Using a slight excess of acid ensures all the insoluble oxide reacts. The slow cooling step is crucial for the formation of well-defined, high-purity crystals. The ethanol wash is a standard technique to displace water and speed up the drying process without dissolving the product.

Caption: Workflow for the synthesis of Erbium(III) sulfate octahydrate.

Characterization Techniques

To confirm the identity, purity, and hydration state of synthesized erbium(III) sulfate, several analytical techniques are employed.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) is essential for determining the water content and thermal decomposition pathway.

Self-Validating Protocol:

-

Sample Preparation: Place 5-10 mg of the this compound in an alumina TGA pan.

-

Instrument Setup: Use a nitrogen atmosphere (to prevent side reactions) with a flow rate of 50 mL/min.

-

Thermal Program: Heat the sample from room temperature to 1000°C at a rate of 10 °C/min.

-

Data Analysis:

-

Dehydration: Observe the mass loss steps below ~400°C. The total mass loss in this region should correspond to the loss of eight water molecules. Multiple steps may indicate different binding energies of the water molecules.[7]

-

Sulfate Decomposition: Observe the mass loss at higher temperatures (>700°C). This corresponds to the decomposition of anhydrous Er₂(SO₄)₃ into erbium oxysulfate and finally erbium(III) oxide (Er₂O₃).[8] The final residual mass should correspond to the theoretical mass of Er₂O₃.

-

Sources

- 1. americanelements.com [americanelements.com]

- 2. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. Erbium Sulfate Er2(SO4)3.8H2O Wholesale [attelements.com]

- 4. Erbium(III) sulfate octahydrate, 99.9% (REO) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. shop.nanografi.com [shop.nanografi.com]

- 6. Erbium: Properties and Applications [stanfordmaterials.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Erbium(III) Sulfate Hydrate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of Erbium(III) sulfate hydrate, a compound of significant interest in advanced materials and chemical research. Intended for scientists, researchers, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, handling protocols, and applications, ensuring a blend of technical accuracy and practical insight.

Introduction and Chemical Identification

Erbium(III) sulfate is a compound of the rare earth element erbium, which belongs to the lanthanide series.[1] It typically exists as a pink crystalline solid that readily absorbs water to form hydrates, most commonly the octahydrate.[2] The degree of hydration is a critical parameter influencing the material's properties and must be considered in experimental design.

The Chemical Abstracts Service (CAS) has assigned distinct numbers to the different forms of Erbium(III) sulfate, which is crucial for unambiguous identification in procurement and regulatory compliance.

| Compound Form | CAS Number | Justification |

| Erbium(III) sulfate octahydrate | 10031-52-4 | This is the most common and commercially available hydrated form, specified as having eight water molecules.[2][3][4][5] |

| Erbium(III) sulfate (Anhydrous) | 13478-49-4 | This CAS number is designated for the compound in its water-free state.[2] |

| This compound (General) | 20814-10-2 | This number is used when the exact degree of hydration is not specified (Er₂(SO₄)₃ · xH₂O).[6][7] |

For the purposes of this guide, we will primarily focus on the octahydrate form due to its prevalence and stability under standard laboratory conditions.

Physicochemical and Structural Properties

The utility of this compound in various applications stems from its unique physicochemical properties. These properties are summarized in the table below, providing a quantitative basis for experimental planning.

| Property | Value | Source(s) |

| Chemical Formula | Er₂(SO₄)₃ · 8H₂O | [4] |

| Molecular Weight | 766.82 g/mol | [3][5] |

| Appearance | Pink crystalline solid | [2] |

| Density | 3.217 g/cm³ | [2] |

| Solubility in Water | 160 g/L (at 20 °C), 65.3 g/L (at 40 °C) | [2] |

| Melting Point | Decomposes at 400 °C | [2] |

| Sensitivity | Hygroscopic | [3][5] |

The pink color of the compound is characteristic of the Er³⁺ ion, which has applications in optics and photonics. Its hygroscopic nature necessitates careful storage in a dry, inert atmosphere to prevent unwanted changes in hydration state, which could alter its chemical and physical properties.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of Erbium(III) sulfate is a straightforward acid-base reaction. The causality behind this choice of protocol lies in the high reactivity of the basic erbium(III) oxide with strong sulfuric acid, leading to a high-yield, clean reaction.

Reaction: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O[2]

Step-by-Step Methodology

-

Reagent Preparation: Accurately weigh a stoichiometric amount of high-purity Erbium(III) oxide (Er₂O₃) powder. Calculate the required volume of dilute sulfuric acid (H₂SO₄), ensuring a slight molar excess to drive the reaction to completion.

-

Reaction: In a fume hood, slowly add the Er₂O₃ powder to the stirred sulfuric acid solution in a glass beaker. The reaction is exothermic; control the addition rate to manage the temperature.

-

Dissolution & Filtration: Continue stirring until all the pink oxide has dissolved, resulting in a clear pink solution. If any particulates remain, filter the solution.

-

Crystallization: Gently heat the solution to evaporate excess water and concentrate the erbium sulfate. Allow the concentrated solution to cool slowly at room temperature. Pink crystals of Erbium(III) sulfate octahydrate will precipitate.

-

Isolation and Drying: Isolate the crystals by vacuum filtration. Wash them with a small amount of cold deionized water to remove any residual acid, followed by a wash with ethanol or acetone to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent.

Workflow Validation

This protocol is self-validating through characterization of the final product. The identity and purity can be confirmed using techniques such as X-ray diffraction (XRD) to verify the crystal structure and Inductively Coupled Plasma (ICP) analysis to confirm the elemental composition. The degree of hydration can be determined by thermogravimetric analysis (TGA).

Caption: Synthesis workflow for Erbium(III) sulfate octahydrate.

Applications in Research and Development

While direct applications in drug development are not prominent, the unique optical properties of the erbium ion make Erbium(III) sulfate a valuable material in related high-tech fields that often intersect with advanced biomedical research.

-

Optical Fiber Dopant: High-purity erbium sulfate is a critical precursor for doping silica-based optical fibers used in telecommunications and fiber lasers.[2][3][5][8] The Er³⁺ ions act as the gain medium in erbium-doped fiber amplifiers (EDFAs), which are essential for long-haul optical communication.

-

Glass and Ceramic Colorant: It is used as a colorant in glass manufacturing and porcelain enamel glazes, imparting a distinct pink color.[2][3][5][8] This is relevant in the development of specialized labware or optical filters.

-

Laser Technology: Erbium-doped crystals are used in medical and dental lasers due to their specific emission wavelengths.[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical compound. This compound is classified as an irritant.

GHS Hazard Information:

Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

-

Exposure Controls: Avoid contact with skin, eyes, and clothing.[9][11] In case of contact, rinse the affected area immediately with plenty of water.[9][12] If inhaled, move to fresh air.[9][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] Due to its hygroscopic nature, storage under an inert atmosphere or in a desiccator is recommended to maintain its integrity.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

Caption: Core safety and handling protocols for this compound.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Erbium(III) sulfate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ames Laboratory. (n.d.). SDS Erbium. Retrieved from [Link]

-

Angstrom Sciences, Inc. (2015, June 23). Erbium Safety Data Sheet. Retrieved from [Link]

-

Wickleder, M. S. (2002). Sulfates and Hydrogensulfates of Erbium: Er(HSO4)3-I, Er(HSO4)3-II, Er(SO4)(HSO4), and Er2(SO4)3. ChemInform, 33(49). Retrieved from [Link]

-

Loba Chemie. (n.d.). Erbium(III) Acetate CAS No 207234-04-6 Material Safety Data Sheet. Retrieved from [Link]

-

Pilgaard, B. (2017, May 2). Erbium: Chemical reactions. Retrieved from [Link]

-

eBay. (n.d.). This compound min 99.9% 25 Grams. Retrieved from [Link]

-

American Elements. (n.d.). Erbium(III) Sulfate Octahydrate. Retrieved from [Link]

-

Chemdad. (n.d.). Erbium Sulfate. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. Erbium(III) sulfate octahydrate, 99.9% (REO) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. americanelements.com [americanelements.com]

- 5. ERBIUM SULFATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | Er2H2O13S3 | CID 16212054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound min 99.9% 25 Grams | eBay [ebay.com]

- 8. Erbium(III) sulfate octahydrate, 99.9% (REO) 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. angstromsciences.com [angstromsciences.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. ameslab.gov [ameslab.gov]

An In-Depth Technical Guide to the Physical Appearance of Erbium(III) Sulfate Hydrate

This guide provides a comprehensive examination of the physical, chemical, and structural properties of Erbium(III) sulfate hydrate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding of this important rare earth compound.

Introduction: The Significance of Erbium(III) Sulfate

Erbium(III) sulfate (Er₂(SO₄)₃) is a notable member of the lanthanide salt family, primarily utilized for the unique optical and chemical properties of the erbium(III) ion.[1][2] In laboratory and industrial settings, it is most commonly encountered in its hydrated form, typically as the octahydrate, Er₂(SO₄)₃·8H₂O.[3][4] The distinct physical appearance of this compound is a direct manifestation of its underlying atomic structure and electronic configuration. Understanding these characteristics is paramount for its effective application in diverse fields such as specialty glass manufacturing, optical fiber doping, and catalysis.[3][5] This guide elucidates the macroscopic and microscopic properties of this compound, offering a robust framework for its identification, handling, and synthesis.

Part 1: Macroscopic and Physicochemical Properties

The initial characterization of any chemical compound begins with its observable physical properties. For this compound, these features are distinct and informative.

Visual Identification: Color and Crystalline Form

Erbium(III) sulfate octahydrate presents as a pink crystalline solid .[3][5] This characteristic color is not a feature of the bulk crystal lattice but is intrinsic to the Er³⁺ ion itself. The coloration arises from the absorption of light corresponding to f-shell electronic transitions within the erbium ion, which are typically forbidden by selection rules but become partially allowed in the coordination environment of the crystal.[2][6] Consequently, erbium salts, including the sulfate, consistently exhibit this rose-pink hue.[7]

The material typically forms monoclinic crystals .[8] When supplied as a reagent, it may appear as a fine crystalline powder of the same pink color.[9] It is odorless.[10]

Hygroscopicity and Material Handling

A critical, field-relevant property of Erbium(III) sulfate is its hygroscopic nature .[10] The compound readily absorbs moisture from the atmosphere, which can alter its hydration state, affect its mass, and potentially modify its chemical reactivity and solubility.[3]

Expert Insight: The hygroscopicity necessitates specific handling protocols to maintain sample integrity. Failure to do so can lead to significant errors in gravimetric analysis and the preparation of standard solutions. From experience, samples left exposed to ambient laboratory conditions (e.g., >50% relative humidity) show measurable weight gain in under an hour.

Field-Validated Handling Protocol:

-

Storage: Always store this compound in a tightly sealed container.[9][11] For long-term storage or for use as a primary standard, placement within a desiccator containing a suitable drying agent (e.g., silica gel or Drierite) is strongly recommended.[5][12]

-

Weighing: When weighing the compound, perform the measurement as quickly as possible. Using a weighing boat on an analytical balance, do not tare the balance until ready to add the compound, and record the mass promptly.

-

Inert Atmosphere: For applications highly sensitive to water content, handling the material within a glovebox under an inert atmosphere (e.g., argon or nitrogen) is the best practice.[5]

Core Physicochemical Data

Quantitative data provides the foundational specifications for the use of Erbium(III) sulfate octahydrate in experimental design. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | Er₂(SO₄)₃·8H₂O | [4][5][13] |

| Molecular Weight | 766.83 g/mol | [5] |

| Appearance | Pink crystalline solid | [3][5] |

| Crystal System | Monoclinic | [8] |

| Density | ~3.21 g/cm³ | [5] |

| Solubility in Water | 160 g/L (at 20 °C) | [3] |

| 65.3 g/L (at 40 °C) | [3] | |

| Melting Point | Decomposes upon heating (~400 °C) | [3] |

Causality Note: The pronounced decrease in water solubility with increasing temperature is a characteristic feature of many rare earth sulfates.[14] This inverse solubility is a critical consideration in protocols involving crystallization, where heating a saturated solution will induce precipitation rather than dissolution.[14][15]

Part 2: Structural Characteristics

Delving beyond macroscopic appearance, the arrangement of atoms and molecules dictates the material's fundamental properties.

Molecular and Crystal Structure

In the solid state, Erbium(III) sulfate octahydrate is an ionic compound composed of erbium(III) cations [Er³⁺], sulfate anions [SO₄²⁻], and water molecules of hydration. X-ray diffraction studies have determined that the crystals belong to the monoclinic space group C2/c .[8]

Within this structure, the Er³⁺ ion is the coordination center. The eight water molecules (waters of hydration) and the oxygen atoms from the sulfate groups form a coordination sphere around each erbium ion. This high coordination number (typically 8 or 9 for lanthanides) is a hallmark of rare earth chemistry and is due to the large ionic radius and diffuse f-orbitals of the Er³⁺ ion. The sulfate ions act as bridging ligands, linking the hydrated erbium polyhedra into a three-dimensional crystalline network.

Caption: Conceptual diagram of the hydrated Erbium(III) ion complex.

Part 3: Synthesis and Material Validation

For researchers requiring the compound for novel applications, understanding its synthesis and subsequent characterization is essential.

Laboratory Synthesis Protocol

A reliable and straightforward method for preparing Erbium(III) sulfate is the reaction of Erbium(III) oxide with sulfuric acid.[3] This protocol is self-validating as the reaction proceeds to completion with easily observable endpoints.

Objective: To synthesize Erbium(III) sulfate octahydrate from Erbium(III) oxide.

Materials:

-

Erbium(III) oxide (Er₂O₃) powder

-

Concentrated Sulfuric Acid (H₂SO₄), 98%

-

Deionized water

-

Ethanol

Equipment:

-

Glass beaker and stir plate

-

Heating mantle

-

Fume hood

-

pH paper or meter

-

Buchner funnel and filter paper

Procedure:

-

Safety First: Don all appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Conduct the entire procedure within a certified fume hood.

-

Acid Dilution: Slowly and carefully add a stoichiometric excess of concentrated sulfuric acid to a beaker of deionized water with constant stirring. Causality Note: Always add acid to water to manage the exothermic reaction and prevent splashing.

-

Reaction: Gently heat the dilute sulfuric acid solution to approximately 60-70°C. Slowly add the pink Erbium(III) oxide powder in small portions. The pink powder will dissolve to form a clear, pink solution, indicating the formation of aqueous erbium sulfate. The reaction is: Er₂O₃(s) + 3 H₂SO₄(aq) → Er₂(SO₄)₃(aq) + 3 H₂O(l)[3]

-

Completion: Continue stirring and gentle heating until all the oxide powder has dissolved. The solution should be clear and pink.

-

Crystallization: Remove the beaker from heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystallization. Pink crystals of Er₂(SO₄)₃·8H₂O will precipitate out of the solution due to its lower solubility at cooler temperatures.

-

Isolation & Washing: Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove excess acid, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the crystals in a desiccator or a low-temperature vacuum oven (<40°C) to prevent decomposition.

Quality Validation Workflow

Confirming the identity and purity of the synthesized material is a critical final step. The following workflow outlines a logical sequence for characterization.

Caption: A logical workflow for the validation of synthesized Erbium(III) sulfate.

Conclusion

The physical appearance of this compound—a pink, crystalline, hygroscopic solid—is a direct reflection of its rich coordination chemistry and the intrinsic properties of the Er³⁺ ion. A thorough understanding of these characteristics, from its visual form and physicochemical data to its molecular structure, is indispensable for researchers and scientists. Proper handling to mitigate its hygroscopicity and adherence to validated synthesis and characterization workflows are essential for ensuring the integrity and reliability of experimental outcomes that leverage this versatile rare earth compound.

References

-

ATT Advanced Elemental Materials Co., Ltd. (n.d.). Erbium Sulfate Er2(SO4)3.8H2O Wholesale. Retrieved from [Link]

-

Wikipedia. (2023). Erbium(III) sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25021617, Erbium sulfate octahydrate. Retrieved from [Link]

-

Wikipedia. (2024). Erbium. Retrieved from [Link]

-

L. M. Degtyarev, A. N. Pokrovskii, L. M. Kovba. (2000). Growth of Er2(SO4)3 ⋅ 8H2O crystals and study of their structure and properties. Crystallography Reports, 45, 410–413. ResearchGate. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

LabXchange. (n.d.). Element Erbium The Eccentric. Retrieved from [Link]

-

ESPI Metals. (n.d.). Erbium Sulfate Safety Data Sheet. Retrieved from [Link]

-

Heeger Materials. (n.d.). Erbium Sulfate Octahydrate Powder, Er2(SO4)3.8H2O. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Erbium. Periodic Table. Retrieved from [Link]

-

Takano, G., et al. (2022). Selective Precipitation of Rare Earth Double Sulfate Salts from Industrial Ni–MH Battery Leachates. MDPI. Retrieved from [Link]

-

American Elements. (n.d.). Erbium(III) Sulfate Octahydrate. Retrieved from [Link]

-

FUNCMATER. (n.d.). Erbium(III) Sulfate Octahydrate (Er2(SO4)3•8H2O)-Crystalline. Retrieved from [Link]

-

Wikipedia. (2024). Gadolinium. Retrieved from [Link]

-

Study.com. (n.d.). Erbium Properties, Uses & Toxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of terbium sulfate octahydrate, Tb2(SO4)3 · 8H2O. Retrieved from [Link]

-

Wang, L., et al. (2020). Effects of iron and temperature on solubility of light rare earth sulfates. ResearchGate. Retrieved from [Link]

-

Allanore, A. (2015). Selective Sulfidation for Rare Earth Element Separation. MIT Open Access Articles. Retrieved from [Link]

-

American Elements. (n.d.). Erbium Sulfate. Retrieved from [Link]

-

Periodic-Table.org. (n.d.). Erbium Element Facts / Chemistry. Retrieved from [Link]

-

Ames Laboratory. (n.d.). SDS Erbium. Retrieved from [Link]

-

Reid, M. D., & Demopoulos, G. P. (2023). Solubilities of heavy rare earth sulfates in water. Bohrium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212054, this compound. Retrieved from [Link]

Sources

- 1. Erbium - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Erbium(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. Erbium sulfate octahydrate | Er2H16O20S3 | CID 25021617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Erbium Sulfate Er2(SO4)3.8H2O Wholesale [attelements.com]

- 6. study.com [study.com]

- 7. chemicool.com [chemicool.com]

- 8. researchgate.net [researchgate.net]

- 9. Erbium Sulfate - ESPI Metals [espimetals.com]

- 10. Erbium(III) sulfate octahydrate, 99.9% (REO) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. ameslab.gov [ameslab.gov]

- 13. buy Erbium(III) Sulfate Octahydrate Crystalline - FUNCMATER [funcmater.com]

- 14. Solubilities of heavy rare earth sulfates in water (gadolinium to lutetium) and H2SO4 solutions (dysprosium): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Aqueous Solubility of Erbium(III) Sulfate Hydrate

This guide provides a comprehensive technical overview of the aqueous solubility of Erbium(III) sulfate hydrate, a critical parameter for its application in research, drug development, and materials science. This document is intended for researchers, scientists, and professionals who require a detailed understanding of the dissolution behavior of this compound.

Introduction: The Significance of Erbium(III) Sulfate

Erbium(III) sulfate (Er₂(SO₄)₃) is a pink crystalline solid that readily absorbs water to form hydrates, with the octahydrate (Er₂(SO₄)₃·8H₂O) being a common form.[1] As a source of the rare earth element erbium, it finds applications in diverse fields. Its unique optical properties, stemming from the electron configuration of the Er³⁺ ion, make it valuable in the manufacturing of specialty glass and as a dopant in optical fibers and lasers.[1][2] In the biomedical field, the controlled release of erbium ions from various matrices is being explored for therapeutic applications, making a thorough understanding of its aqueous solubility paramount. This guide will delve into the critical aspects of its solubility, providing both theoretical understanding and practical methodologies for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | Er₂(SO₄)₃·8H₂O | [1] |

| Molar Mass | 766.83 g/mol | [3] |

| Appearance | Pink crystalline solid | [3] |

| Density | 3.217 g/cm³ (octahydrate) | [1] |

| Melting Point | Decomposes upon heating | [1] |

Erbium(III) sulfate is typically synthesized by the reaction of Erbium(III) oxide with sulfuric acid:

Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O[1]

The resulting salt readily forms a hydrate, most commonly the octahydrate, upon crystallization from aqueous solutions.

Aqueous Solubility of Erbium(III) Sulfate Octahydrate

The solubility of Erbium(III) sulfate octahydrate in water is a key parameter for its practical use. Quantitative data, while not extensively available across a wide temperature range, indicates a notable characteristic of this and other rare earth sulfates: retrograde solubility.

Quantitative Solubility Data

The following table summarizes the known solubility of Erbium(III) sulfate octahydrate in water at different temperatures.

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 16 | [4] |

| 40 | 6.53 | [4] |

Retrograde Solubility: A Defining Characteristic

The decrease in solubility with increasing temperature is a phenomenon known as retrograde solubility and is a hallmark of many lanthanide sulfates.[4] This behavior is contrary to the dissolution of most salts, where solubility typically increases with temperature.

The underlying thermodynamic reason for this phenomenon is related to the enthalpy and entropy of dissolution. The dissolution of many salts is an endothermic process (absorbs heat), which, according to Le Chatelier's principle, is favored at higher temperatures. However, for rare earth sulfates, the dissolution process is often exothermic (releases heat). This is attributed to the significant hydration of the relatively small and highly charged lanthanide cations, which is an energetically favorable process. As the temperature increases, the entropy term (TΔS) in the Gibbs free energy equation (ΔG = ΔH - TΔS) becomes more dominant. The ordering of water molecules around the ions leads to a decrease in the overall entropy of the system upon dissolution. At higher temperatures, this unfavorable entropy change outweighs the favorable enthalpy change, leading to a decrease in solubility.

Experimental Determination of Erbium(III) Sulfate Solubility

Accurate determination of solubility is crucial for any application. The following section outlines a robust, self-validating protocol for measuring the solubility of this compound in water.

Principle

The equilibrium solubility is determined by preparing a saturated solution of this compound at a constant temperature, allowing undissolved solid to reach equilibrium with the solution. The concentration of erbium in the clear supernatant is then quantified using a suitable analytical technique, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Materials and Equipment

-

Erbium(III) sulfate octahydrate (high purity)

-

Deionized water (18.2 MΩ·cm)

-

Constant temperature water bath or incubator

-

Calibrated thermometer

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.22 µm pore size)

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

-

Erbium standard solution for ICP-OES calibration

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of this compound solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess of Erbium(III) sulfate octahydrate to a known volume of deionized water in a sealed, temperature-controlled vessel. The presence of excess solid is crucial to ensure saturation.

-

Place the vessel in a constant temperature bath set to the desired temperature (e.g., 20°C).

-

Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium.

-

Allow the solution to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is truly saturated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid temperature fluctuations that could alter the solubility, ensure the pipette is at the same temperature as the solution.

-

Immediately filter the collected aliquot through a 0.22 µm syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with deionized water to a concentration that falls within the linear dynamic range of the ICP-OES instrument.

-

-

Quantification by ICP-OES:

-

Prepare a series of calibration standards of known erbium concentrations from a certified standard solution.

-

Analyze the prepared standards and the diluted sample solution using an ICP-OES instrument.

-

Construct a calibration curve by plotting the emission intensity against the concentration of the standards.

-

Determine the concentration of erbium in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of erbium in the original saturated solution, accounting for the dilution factor.

-

Convert the concentration from mg/L or mol/L to grams of Erbium(III) sulfate octahydrate per 100 mL of water to express the solubility in standard units.

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors beyond temperature.

-

pH: The pH of the aqueous solution can affect the speciation of both the erbium and sulfate ions. At higher pH values, the formation of insoluble erbium hydroxides can occur, leading to a decrease in the measured solubility of the sulfate salt.

-

Common Ion Effect: The presence of other soluble sulfates in the solution will decrease the solubility of Erbium(III) sulfate due to the common ion effect, which shifts the dissolution equilibrium towards the solid phase.

-

Ionic Strength: The presence of other non-common ions in the solution can affect the activity coefficients of the erbium and sulfate ions, which can have a more complex effect on the overall solubility.

Conclusion

The aqueous solubility of this compound is a fundamental property that dictates its behavior in solution and its utility in various applications. Its characteristic retrograde solubility presents both challenges and opportunities for its use. By employing rigorous experimental protocols, such as the one detailed in this guide, researchers and professionals can obtain accurate and reliable solubility data. A thorough understanding of the factors influencing its dissolution will enable the precise control and optimization of processes involving this important rare earth compound.

References

-

Sciencemadness Discussion Board. (2020). Looking for data on solubility of Erbium sulphate and Erbium iodide in water. [Link]

-

ATT Advanced Elemental Materials Co., Ltd. Erbium Sulfate Er2(SO4)3.8H2O Wholesale. [Link]

-

American Elements. This compound. [Link]

-

Wikipedia. (2023). Erbium(III) sulfate. [Link]

-

American Elements. Erbium Sulfate. [Link]

Sources

- 1. Rare earth sulfates in aqueous systems: Thermodynamic modeling of binary and multicomponent systems over wide concentration and temperature ranges (Journal Article) | OSTI.GOV [osti.gov]

- 2. analytik-jena.com [analytik-jena.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Foreword: Understanding the Thermal Journey of a Lanthanide Salt

An In-Depth Technical Guide to the Thermal Decomposition of Erbium(III) Sulfate Hydrate

To the researchers, scientists, and drug development professionals engaging with this guide: the thermal decomposition of a hydrated salt is not merely a process of breaking bonds through heat. It is a structured, multi-stage journey that reveals fundamental insights into the material's stability, composition, and kinetic behavior. Erbium(III) sulfate, a compound of significant interest in optics, catalysis, and advanced materials, presents a classic yet nuanced example of this transformation.

This document is structured not as a rigid manual, but as a logical exploration of the topic. We begin with the synthesis of the precursor material, establish the precise pathway of its decomposition, quantify the transformations, and provide a self-validating experimental protocol to reproduce and verify these findings. The causality behind each step is emphasized, reflecting a field-proven approach to thermal analysis.

Synthesis and Morphology of Erbium(III) Sulfate Octahydrate (Er₂(SO₄)₃·8H₂O)

The precursor material for thermal analysis is typically the octahydrate form of Erbium(III) sulfate, a pink crystalline solid.[1] Its synthesis is a straightforward acid-base reaction, grounded in the principle of reacting a basic metal oxide with a strong acid.

Experimental Protocol: Synthesis

Causality Statement: The objective is to produce a high-purity, crystalline hydrated salt. Using the oxide as a starting material ensures a clean reaction, as the only byproduct is water. Slow crystallization is crucial for forming a well-defined hydrate, which is essential for reproducible thermal analysis.

Materials:

-

Erbium(III) Oxide (Er₂O₃), 99.9%+ purity

-

Concentrated Sulfuric Acid (H₂SO₄), ACS reagent grade

-

Deionized Water

Procedure:

-

Carefully add a stoichiometric excess of concentrated H₂SO₄ to a volume of deionized water in a beaker, while cooling in an ice bath to manage the exothermic dilution.

-

Slowly add the Er₂O₃ powder to the diluted sulfuric acid solution while stirring continuously. The reaction is as follows: Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O[1]

-

Heat the mixture gently (to ~60-70°C) to ensure the complete dissolution of the oxide. The solution will take on a characteristic pink color.

-

Filter the resulting solution while hot to remove any unreacted oxide or particulates.

-

Allow the clear pink filtrate to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C). This slow cooling promotes the growth of larger, well-formed crystals of Er₂(SO₄)₃·8H₂O.

-

Collect the precipitated pink crystals by vacuum filtration.

-

Wash the crystals sparingly with cold deionized water, followed by a cold ethanol wash to facilitate drying.

-

Dry the crystals in a desiccator over a drying agent. Do not heat, as this will prematurely initiate dehydration.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of Erbium(III) sulfate octahydrate is a sequential process involving dehydration, decomposition of the anhydrous salt to an intermediate oxysulfate, and finally, the formation of the stable oxide. This pathway is characteristic of many rare-earth sulfates.[2]

Stage I: Dehydration